molecular formula C18H18Cl2O3 B13360620 Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, (gammaR,deltaR)-rel-

Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, (gammaR,deltaR)-rel-

Cat. No.: B13360620
M. Wt: 353.2 g/mol
InChI Key: QKMOUZIDKKPKCG-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is an organic compound characterized by the presence of chlorophenyl groups and a hydroxy group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of chlorobenzene derivatives followed by subsequent reactions to introduce the hydroxy and methyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorophenyl groups can be reduced to form phenyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-2-methylpentanoic acid.

    Reduction: Formation of 4-(3-Phenyl)-5-(4-phenyl)-5-hydroxy-2-methylpentanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-2-methylpentanoic acid
  • 4-(3-Phenyl)-5-(4-phenyl)-5-hydroxy-2-methylpentanoic acid
  • 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-ethylpentanoic acid

Uniqueness

4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is unique due to the presence of both chlorophenyl groups and a hydroxy group on the same pentanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18Cl2O3

Molecular Weight

353.2 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C18H18Cl2O3/c1-11(18(22)23)9-16(13-3-2-4-15(20)10-13)17(21)12-5-7-14(19)8-6-12/h2-8,10-11,16-17,21H,9H2,1H3,(H,22,23)

InChI Key

QKMOUZIDKKPKCG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O)C(=O)O

Origin of Product

United States

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